![molecular formula C20H27NO3 B12630082 N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide CAS No. 920277-69-6](/img/structure/B12630082.png)
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide is a compound with the chemical formula C₂₀H₂₇NO₃.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves several steps. One common method includes the reaction of naphthalene-2-carboxylic acid with (2S)-1,3-dihydroxynonane in the presence of coupling agents. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects against diseases like tuberculosis.
Wirkmechanismus
The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to the disruption of essential metabolic pathways. This inhibition can result in the death of the bacterial cells, making it a potential antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthamide Derivatives: Compounds like N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide.
Quinoline-2-carboxamides: Compounds with similar structural features and biological activities.
4-Arylthiazole-2-carboxamides: Another class of compounds with comparable properties.
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide stands out due to its specific stereochemistry and the presence of both hydroxyl and amide functional groups.
Eigenschaften
CAS-Nummer |
920277-69-6 |
|---|---|
Molekularformel |
C20H27NO3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[(2S)-1,3-dihydroxynonan-2-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H27NO3/c1-2-3-4-5-10-19(23)18(14-22)21-20(24)17-12-11-15-8-6-7-9-16(15)13-17/h6-9,11-13,18-19,22-23H,2-5,10,14H2,1H3,(H,21,24)/t18-,19?/m0/s1 |
InChI-Schlüssel |
FLNZIXAAJSYJCN-OYKVQYDMSA-N |
Isomerische SMILES |
CCCCCCC([C@H](CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O |
Kanonische SMILES |
CCCCCCC(C(CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)
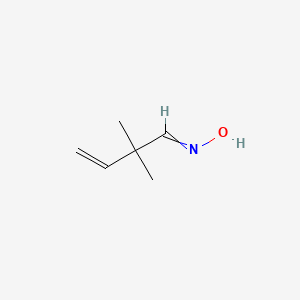
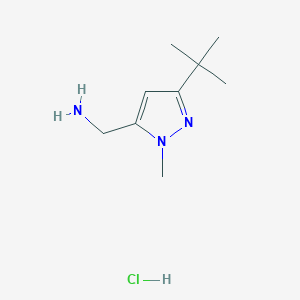
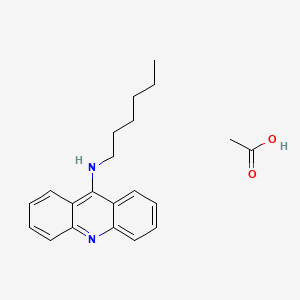
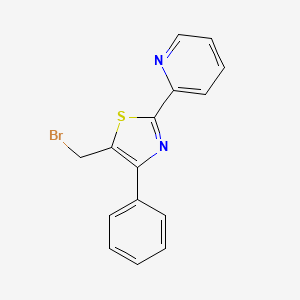

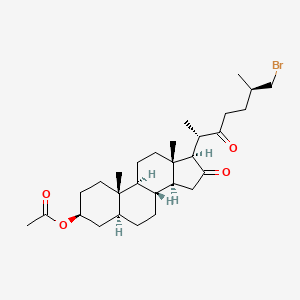
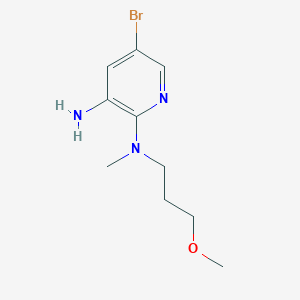
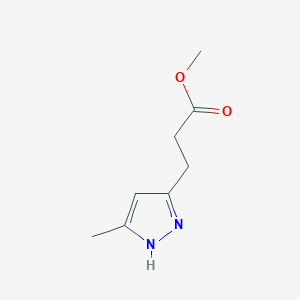

![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
